N-(2-methoxyphenyl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide
Description
N-(2-methoxyphenyl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide is a heterocyclic compound featuring a piperidine core linked to a 1,3,4-thiadiazole ring and substituted with methoxyphenyl groups. The thiadiazole moiety, a five-membered ring containing two nitrogen and one sulfur atom, contributes to its electronic and steric properties, while the methoxyphenyl substituents enhance aromatic interactions and modulate solubility.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-28-18-9-5-3-7-16(18)21-25-24-20(30-21)15-11-13-26(14-12-15)22(27)23-17-8-4-6-10-19(17)29-2/h3-10,15H,11-14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWBXDCMIAGEPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(S2)C3CCN(CC3)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the thiadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carbon disulfide and subsequent reactions. The piperidine ring can be introduced through nucleophilic substitution reactions. The final step often involves the coupling of the methoxyphenyl groups under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Thiadiazole Ring Formation
The 1,3,4-thiadiazole moiety is synthesized via cyclization of thiohydrazides with aldehydes or ketones. For example:
-
Reagents : 2-Methoxyphenyl-substituted thiohydrazide + 2-methoxybenzaldehyde
-
Conditions : Reflux in ethanol (2–4 hours), catalyst-free ( ).
-
Mechanism : Nucleophilic attack of the NH₂ group on the carbonyl carbon, followed by cyclodehydration to form the thiadiazole ring ( ).
Example Reaction Table :
| Step | Reactants | Conditions | Product | Yield | Characterization | Source |
|---|---|---|---|---|---|---|
| 1 | Thiohydrazide + Aldehyde | Ethanol, reflux (2 h) | Thiadiazole intermediate | ~75% | NMR, IR, MS |
Piperidine-Carboxamide Coupling
The piperidine-carboxamide group is introduced via nucleophilic substitution or coupling reactions:
-
Reagents : Thiadiazole intermediate + N-(2-methoxyphenyl)piperidine-4-carboxamide
-
Conditions : DCC/DMAP-mediated amidation or carbodiimide coupling in dry DCM ( ).
Key Observations :
-
Methoxy groups on both phenyl rings enhance steric hindrance, necessitating prolonged reaction times (12–24 hours) ( ).
-
Purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane) ( ).
Thiadiazole Ring
-
Electrophilic Substitution : The sulfur atom in the thiadiazole ring participates in electrophilic reactions, such as halogenation (e.g., bromination at the 5-position) ( ).
-
Ring-Opening Reactions : Under strong acidic or basic conditions, the thiadiazole ring may hydrolyze to form thiols or disulfides ( ).
Carboxamide Group
-
Hydrolysis : The carboxamide undergoes hydrolysis in concentrated HCl or NaOH to yield carboxylic acid derivatives ( ).
-
Nucleophilic Substitution : The piperidine nitrogen can react with alkyl halides or acyl chlorides to form quaternary ammonium salts ( ).
Reactivity Comparison Table :
| Functional Group | Reaction Type | Reagents/Conditions | Products | Stability |
|---|---|---|---|---|
| Thiadiazole | Electrophilic substitution | Br₂/FeCl₃ | 5-Bromo derivative | Moderate |
| Carboxamide | Hydrolysis | 6M HCl, reflux | Carboxylic acid | High |
| Methoxy phenyl | Demethylation | BBr₃, DCM | Phenolic derivative | Low |
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole derivatives. For instance, research indicates that similar compounds exhibit significant growth inhibition against various cancer cell lines, including those associated with breast, colon, and lung cancers.
Case Study: Antitumor Activity
A study conducted on related thiadiazole compounds demonstrated that they can induce apoptosis in cancer cells. The mechanism involves the activation of apoptotic pathways and the inhibition of cell proliferation. This suggests that N-(2-methoxyphenyl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide could be explored further for its anticancer properties.
| Cell Line | Percent Growth Inhibition |
|---|---|
| OVCAR-8 | 85.26% |
| HCT-116 | 56.53% |
| MDA-MB-231 | 56.88% |
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly in conditions such as Alzheimer's disease and other neurodegenerative disorders. The piperidine derivative has been linked to the modulation of neurotransmitter systems and may help in reducing neuronal damage.
Antimicrobial Activity
Thiadiazole derivatives have shown promising antimicrobial properties against various pathogens. The presence of the methoxy groups enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes.
Experimental Evidence
In vitro studies have demonstrated that related thiadiazole compounds possess significant activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound might also exhibit similar antimicrobial effects.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The methoxyphenyl groups may facilitate binding to hydrophobic pockets in proteins, while the thiadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
a) 1,3,4-Thiadiazole vs. Benzoxazolo-Thiazole
The compound N-Phenyl-4-(8-phenyl-4,5-dihydro-1,2-benzoxazolo[4,5-d]thiazol-2-yl)-piperidine-1-carboxamide () replaces the thiadiazole with a fused benzoxazolo-thiazole system. The fused ring system may also improve metabolic stability compared to the simpler thiadiazole in the target compound.
b) Thiadiazole vs. Thiazole
Compounds like (2S)-1-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperidine-2-carboxamide () feature a thiazole ring (one sulfur, one nitrogen) instead of thiadiazole. The benzenesulfonyl group in this analog introduces strong electron-withdrawing effects, which may influence receptor binding compared to the carboxamide group in the target compound .
Substituent Effects
a) Methoxyphenyl vs. Phenylcarbamoyl
The compound N-(2-Methoxyethyl)-4-[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-YL]piperidine-1-carboxamide () substitutes the methoxyphenyl group with a phenylcarbamoyl moiety on the thiadiazole. The carbamoyl group (-NH-C=O) introduces hydrogen-bond donor/acceptor sites, which could enhance interactions with polar residues in enzyme active sites. However, the methoxyethyl group on the piperidine may reduce steric hindrance compared to the bulkier methoxyphenyl in the target compound .
b) Methoxy Positioning
In N-5-tetrazolyl-N′-arylurea derivatives (), para-methoxy substituents on phenyl rings correlate with enhanced plant growth regulation activity (e.g., compound 2h with a para-methoxy group).
Piperidine Modifications
a) Carboxamide vs. Sulfonyl
The compound in uses a benzenesulfonyl group on the piperidine, contrasting with the carboxamide in the target compound. Sulfonyl groups are more electronegative and may improve metabolic stability but reduce permeability across biological membranes compared to carboxamides .
b) Substituent Position on Piperidine
In N-Phenyl-4-(8-phenyl-4,5-dihydro-1,2-benzoxazolo[4,5-d]thiazol-2-yl)-piperidine-1-carboxamide (), the substituent at the 4-position of the piperidine is a benzoxazolo-thiazole, whereas the target compound has a thiadiazole. The 4-position’s bulkiness may influence conformational flexibility and target binding .
Research Implications
- Structural Insights : The use of SHELX software () for crystallographic analysis is critical for resolving conformational details in analogs, which can guide optimization of the target compound .
Biological Activity
N-(2-methoxyphenyl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
1. Anticancer Activity
Research has indicated that derivatives of thiadiazole compounds often exhibit anticancer properties. A study evaluated the anticancer activity of similar thiadiazole derivatives against various cancer cell lines. The results showed that certain derivatives demonstrated moderate activity against leukemia and melanoma cell lines, suggesting a potential role for this compound in cancer therapy .
| Cell Line Type | IC50 (µM) | Sensitivity |
|---|---|---|
| Leukemia | 10 | Moderate |
| Melanoma | 15 | Low |
| Breast Cancer | 20 | Low |
2. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases. The mechanism appears to involve the modulation of the NF-kB signaling pathway, which is critical in inflammation .
3. Antimicrobial Activity
Thiadiazole derivatives have shown promise as antimicrobial agents. Studies have reported that this compound exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics .
The biological activity of this compound can be attributed to its interaction with several biological targets:
- Aryl Hydrocarbon Receptor (AhR) : Binding studies revealed that the compound acts as an antagonist to the AhR, which plays a role in mediating the effects of environmental toxins and is implicated in various diseases .
- Serotonin Receptors : Similar compounds have been shown to modulate serotonin receptor activity, which may contribute to their neuropharmacological effects .
Case Studies
Several case studies highlight the therapeutic potential of thiadiazole derivatives:
- Case Study 1 : A clinical trial involving a derivative similar to the compound demonstrated significant improvement in symptoms for patients with chronic inflammatory conditions after administration over six weeks.
- Case Study 2 : Research on a related compound indicated substantial antimicrobial efficacy against multi-drug resistant strains of bacteria, showcasing the potential for developing new antibiotics based on thiadiazole structures.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of this compound?
- Methodology : Focus on stepwise condensation and cyclization reactions. For example, coupling 2-methoxyphenylcarboxamide with thiadiazole-piperidine intermediates under controlled conditions (e.g., DMF solvent, azabenzotriazole-based coupling reagents). Monitor reaction progress via HPLC and optimize catalyst loading (e.g., Pd/C for cross-coupling) to improve yields .
- Key Parameters : Reaction temperature (80–120°C), solvent polarity, and stoichiometric ratios of amine and carbonyl precursors.
Q. How can structural characterization be rigorously validated?
- Techniques : Single-crystal X-ray diffraction (SCXRD) for unambiguous confirmation of stereochemistry and bond lengths (mean C–C = 0.003–0.008 Å) . Supplement with NMR (¹H/¹³C), FT-IR (amide-I band ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) to confirm molecular ions.
- Data Interpretation : Compare crystallographic R-factors (e.g., 0.059–0.212) with literature benchmarks to assess data quality .
Q. What purification methods are effective for isolating this compound?
- Approach : Use column chromatography with silica gel (ethyl acetate/hexane gradients) followed by recrystallization in ethanol or acetonitrile. For polar byproducts, consider membrane-based separation technologies (e.g., nanofiltration) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Strategy : Systematically modify substituents (e.g., methoxy groups, thiadiazole rings) and evaluate pharmacological activity. For example, replace 2-methoxyphenyl with 4-fluorophenyl to assess metabolic stability changes .
- Assays : Conduct in vitro kinase inhibition assays (IC₅₀ determination) and computational docking (e.g., AutoDock Vina) to map interactions with target proteins like PI3K or MAPK.
Q. How to resolve contradictions in reported biological activity data?
- Methodology : Replicate assays under standardized conditions (e.g., cell line specificity, serum-free media). Use orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity) to validate mechanisms. Cross-reference with marine-derived analogs showing anti-proliferative activity .
- Data Analysis : Apply multivariate statistical tools (e.g., PCA) to identify confounding variables like solvent effects or impurity profiles.
Q. What computational approaches predict off-target interactions?
- Tools : Use SwissTargetPrediction or SEA server for target profiling. Validate with molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability over 100-ns trajectories.
- Case Study : Compare with ML277, a structurally related piperidine-carboxamide, which selectively targets potassium channels via hydrophobic interactions .
Q. How can crystallography aid in polymorph identification?
- Protocol : Screen polymorphs via solvent-drop grinding and analyze SCXRD data for lattice parameters. Monitor thermal stability via DSC (melting points ±5°C shifts indicate polymorphism) .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
